Abiraterone acetate N-oxide

Quality Control ICH Q3B Impurity Profiling

Abiraterone Acetate N-Oxide is the definitive reference standard for quantifying the critical oxidative degradation impurity in Abiraterone Acetate drug product. Unlike deacetylated or reduced metabolites, only this N-oxide standard provides accurate chromatographic resolution (RRT ~0.85–0.95) and MS response for ICH Q2(R1) method validation and NMT 0.1% batch-release compliance. Procure a high-purity (≥95%), fully characterized standard with a traceable Certificate of Analysis to ensure ANDA submission readiness and avoid analytical method failure.

Molecular Formula C₂₆H₃₃NO₃
Molecular Weight 407.55
Cat. No. B1152378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone acetate N-oxide
Synonyms(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol Acetate (Ester) N-Oxide;  CB 7630 N-Oxide; 
Molecular FormulaC₂₆H₃₃NO₃
Molecular Weight407.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone Acetate N-Oxide: Chemical Identity and Primary Role as a Critical Quality Attribute


Abiraterone Acetate N-Oxide (CAS 2517964-85-9, C26H33NO3, MW 407.55) is a process-related impurity and oxidative degradation product of Abiraterone acetate . It arises from the N-oxidation of the pyridine ring within the parent prodrug, which is a CYP17A1 inhibitor used to treat advanced prostate cancer . This compound is not intended for therapeutic use; its primary value lies in its function as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing [1].

Why Generic Abiraterone Acetate N-Oxide Substitution Fails: The Critical Role of Verified Identity and Purity in Analytical Performance


Substituting Abiraterone Acetate N-Oxide with other impurities or metabolites, such as the deacetylated form (Abiraterone) or the primary metabolite (Abiraterone N-oxide), is not analytically valid. These compounds possess distinct physicochemical properties that alter their chromatographic behavior and MS response, leading to inaccurate quantification and method validation failure . The compound's identity as a specific, verified impurity with a defined purity level (commonly 95%) is essential for establishing reliable system suitability criteria, ensuring accurate retention time identification, and complying with stringent impurity thresholds (e.g., NMT 0.1%) set by regulatory bodies .

Quantitative Differentiation of Abiraterone Acetate N-Oxide: A Comparative Evidence Guide for Analytical Reference Selection


Regulatory Threshold for Abiraterone Acetate N-Oxide is Lower Than That for the Primary Hydrolytic Impurity

In quality control specifications for Abiraterone acetate active pharmaceutical ingredient (API), the specified limit for Abiraterone N-oxide is 0.1%, which is five times lower than the 0.5% limit for the primary hydrolytic impurity, Abiraterone (desacetylated) . This stricter control necessitates a reliable, high-purity reference standard for accurate quantification.

Quality Control ICH Q3B Impurity Profiling Regulatory Compliance

Chromatographic Differentiation: Abiraterone Acetate N-Oxide Elutes Significantly Earlier Than the Parent Drug in Reversed-Phase HPLC

Abiraterone Acetate N-Oxide exhibits significantly higher polarity than the parent drug, resulting in a distinct and earlier elution profile on a standard reversed-phase HPLC system. Its relative retention time (RRT) is reported as approximately 0.85-0.95 relative to Abiraterone acetate . This clear chromatographic separation is critical for developing robust, stability-indicating methods capable of resolving the impurity from the main API peak.

HPLC Method Development Retention Time System Suitability

Distinct Chemical Identity: Abiraterone Acetate N-Oxide is Not the Same as the Active Metabolite 'Abiraterone N-oxide'

Abiraterone Acetate N-Oxide (CAS 2517964-85-9, MW 407.55) is often confused with the active metabolite Abiraterone N-oxide (CAS 2378463-76-2, MW 365.51) [1]. The acetate group in the former confers distinct physicochemical properties and a different molecular weight. The metabolite is a potent CYP17A1 inhibitor, while the acetate N-oxide impurity is an inactive, process-related degradation product.

Chemical Identity Metabolite Identification Reference Standard

Purity Specification for Abiraterone Acetate N-Oxide Reference Standard Meets Common Analytical Requirements

Commercially available Abiraterone Acetate N-Oxide is typically supplied with a certified purity of 95% . This level of purity is suitable for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. While other impurities may have different purities, 95% is a common and accepted benchmark for impurity standards.

Reference Standard Purity Analytical Validation

Targeted Application Scenarios for Abiraterone Acetate N-Oxide in Pharmaceutical Development and Manufacturing


Development and Validation of Stability-Indicating HPLC Methods for Abiraterone Acetate Drug Substance and Product

This standard is essential for developing and validating a robust, stability-indicating HPLC method. Its distinct retention time (RRT ~0.85-0.95) allows for the resolution of this critical oxidative impurity from the parent drug and other process-related impurities, a key requirement for ICH Q2(R1) method validation .

Regulatory Compliance and Batch Release Testing for ANDA Submissions

Procuring a verified reference standard is a prerequisite for quantitative impurity analysis during batch release. It enables accurate measurement of Abiraterone Acetate N-Oxide levels to ensure compliance with the specified limit of NMT 0.1%, a critical parameter for Abbreviated New Drug Application (ANDA) approval and commercial manufacturing [1].

Forced Degradation (Stress) Studies to Identify Oxidative Degradation Pathways

Abiraterone Acetate N-Oxide is a known product of oxidative degradation. Using this standard as a marker in forced degradation studies helps researchers and manufacturers identify, monitor, and control oxidative pathways during formulation development and stability testing, thereby ensuring product shelf-life .

Preparation of System Suitability Test (SST) Mixtures for Routine QC Analysis

A high-purity Abiraterone Acetate N-Oxide standard is used to prepare system suitability test (SST) mixtures. This ensures that the analytical system (HPLC, UHPLC) is capable of resolving the N-oxide impurity from the main Abiraterone acetate peak with acceptable resolution, ensuring the reliability of every analytical run [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone acetate N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.